N-Benzylglycine hydrochloride
CAS No.: 7689-50-1
Cat. No.: VC21541291
Molecular Formula: C9H12ClNO2
Molecular Weight: 201.65 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 7689-50-1 |
---|---|
Molecular Formula | C9H12ClNO2 |
Molecular Weight | 201.65 g/mol |
IUPAC Name | 2-(benzylamino)acetic acid;hydrochloride |
Standard InChI | InChI=1S/C9H11NO2.ClH/c11-9(12)7-10-6-8-4-2-1-3-5-8;/h1-5,10H,6-7H2,(H,11,12);1H |
Standard InChI Key | BUZJPENZWLUHJD-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CNCC(=O)O.Cl |
Canonical SMILES | C1=CC=C(C=C1)C[NH2+]CC(=O)O.[Cl-] |
N-Benzylglycine hydrochloride, also referenced as N-benzyl glycine HCl, is the hydrochloride salt of N-Benzylglycine (N-(phenylmethyl)glycine) . The compound represents an N-substituted glycine derivative where the amino group of glycine is substituted with a benzyl moiety, with the addition of hydrochloride to form the salt. This modification significantly alters the physicochemical properties of glycine, enhancing its utility in various applications while maintaining the core amino acid functionality. The hydrochloride salt formation improves water solubility, which is particularly advantageous for biological applications where aqueous solubility is essential.
Structurally, N-Benzylglycine hydrochloride combines the simplicity of glycine with the aromatic character of the benzyl group, creating a compound that can interact with both hydrophilic and hydrophobic environments. This dual nature makes it particularly valuable in peptide chemistry and pharmaceutical development, where it can mimic larger aromatic amino acids while providing unique structural properties.
Historical Context and Development
Chemical Properties and Structure
Molecular Identity and Physical Characteristics
N-Benzylglycine hydrochloride is derived from N-Benzylglycine, which has the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol for the free base . The hydrochloride salt adds HCl to this formula, resulting in C9H11NO2·HCl with an increased molecular weight. The compound appears as a crystalline solid, typically white to off-white in color, with significantly different solubility characteristics compared to the free base form.
The parent compound (N-Benzylglycine) has a melting point of approximately 232°C (with decomposition) , while the hydrochloride salt typically exhibits different thermal properties due to the ionic character introduced by the salt formation. The addition of the hydrochloride functionality alters the crystal packing and intermolecular forces, which affects the compound's physical properties.
Structural Features
Structurally, N-Benzylglycine hydrochloride contains:
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A glycine backbone (amino acetic acid)
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A benzyl (phenylmethyl) substituent on the nitrogen atom
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A protonated amino group with the hydrochloride counter-ion
The spatial arrangement of these components determines the compound's reactivity, binding properties, and biological activity. The benzyl group introduces hydrophobicity and potential for π-stacking interactions, while the hydrochloride salt formation creates a charged species with enhanced water solubility.
Synthesis Methods
Synthetic Routes
N-Benzylglycine hydrochloride can be synthesized through several established methods, each with particular advantages depending on the scale and purity requirements. The primary synthesis routes include:
From Glycine and Benzyl Compounds
One common approach involves the reaction of glycine with benzyl chloride in the presence of a base, followed by acidification with hydrochloric acid to form the hydrochloride salt . This reaction proceeds via a nucleophilic substitution mechanism where the amino group of glycine acts as a nucleophile attacking the electrophilic benzyl carbon, displacing the chloride leaving group.
Reductive Amination
Another efficient method involves the reductive amination of glyoxylic acid with benzylamine using a reducing agent such as sodium cyanoborohydride . This approach offers several advantages, including mild reaction conditions and good functional group tolerance. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield N-Benzylglycine. Acidification with hydrochloric acid then produces the desired hydrochloride salt.
Purification Methods
The purification of N-Benzylglycine hydrochloride typically involves recrystallization from appropriate solvent systems, with ethanol/ether combinations being common choices. This process yields high-purity crystals suitable for analytical and pharmaceutical applications. For industrial-scale production, optimization of crystallization conditions is crucial to achieve consistent particle size distribution and crystal morphology.
Applications and Uses
Peptide Chemistry
N-Benzylglycine hydrochloride has found significant application in peptide chemistry, where it serves as a valuable building block for creating peptide analogues with modified properties . The incorporation of this compound into peptide structures can:
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Replace natural aromatic amino acid residues to probe structure-activity relationships
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Alter the conformational preferences of peptides
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Modify the pharmacokinetic and pharmacodynamic properties of peptide-based drugs
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Introduce added hydrophobicity or specific recognition elements
These applications are particularly relevant in developing peptide-based therapeutics with improved stability, bioavailability, and receptor selectivity. The hydrochloride salt form facilitates the handling and incorporation of this building block into solid-phase peptide synthesis protocols.
Organic Synthesis
Beyond peptide chemistry, N-Benzylglycine hydrochloride serves as a versatile intermediate in the synthesis of various complex molecules, including:
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Diazoketones and related compounds
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N-substituted glycine derivatives with varied functionalities
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Heterocyclic compounds incorporating the aminoacetic acid moiety
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Building blocks for combinatorial chemistry
The reactive nature of both the carboxylic acid and secondary amine functionalities makes N-Benzylglycine hydrochloride a valuable scaffold for further chemical modifications . Its stability as a hydrochloride salt makes it more convenient to handle in synthetic procedures compared to the free base form.
Pharmaceutical Applications
The compound has garnered interest in pharmaceutical research due to its structural features that can confer favorable properties to drug candidates. Applications include:
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Development of peptide-based therapeutics
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Synthesis of amino acid-derived active pharmaceutical ingredients
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Creation of peptidomimetic compounds with improved pharmacological properties
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Design of molecules targeting specific receptor systems
The ability of N-Benzylglycine to serve as a replacement for aromatic amino acid residues makes it particularly valuable in structure-activity relationship studies aiming to determine the agonist or antagonist properties of pharmaceutical compounds .
Biological Activity
Pharmacological Properties
As a modified amino acid, N-Benzylglycine hydrochloride and its derivatives exhibit various biological activities that have been investigated in pharmaceutical research. The benzyl moiety significantly alters the binding properties compared to unmodified glycine, allowing interactions with hydrophobic pockets in receptor proteins and enzymes.
Receptor Interactions
Studies have shown that peptides containing N-Benzylglycine can interact with various receptors, including the human somatostatin receptor, influencing physiological responses . These interactions are mediated by:
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Hydrophobic interactions between the benzyl group and receptor binding pockets
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Hydrogen bonding capabilities of the carboxyl group
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Ionic interactions involving the protonated amine (particularly relevant for the hydrochloride salt)
Understanding these molecular interactions has facilitated the development of novel therapeutic candidates with improved receptor selectivity and binding affinity.
Comparison with Related Compounds
N-Benzylglycine (Free Base) vs. Hydrochloride Salt
While closely related, N-Benzylglycine (free base) and its hydrochloride salt exhibit distinct differences that influence their applications and handling:
Property | N-Benzylglycine (Free Base) | N-Benzylglycine Hydrochloride |
---|---|---|
Solubility | Lower aqueous solubility | Enhanced water solubility due to salt formation |
Stability | May be susceptible to oxidation | Generally more stable under storage conditions |
Form | Typically a crystalline solid | Crystalline solid, often more hygroscopic |
Reactivity | Secondary amine available for reactions | Protonated amine with altered reactivity |
Applications | Organic synthesis in non-aqueous media | Preferred for aqueous reactions and biological studies |
These differences highlight why the hydrochloride salt is often preferred in certain applications, particularly those involving aqueous systems or biological studies.
Comparison with Other Glycine Derivatives
N-Benzylglycine hydrochloride belongs to a broader family of N-substituted glycine derivatives, each with unique properties and applications. Compared to related compounds such as N-methylglycine (sarcosine), N-Benzylglycine exhibits slower α-carbon H/D exchange, making it more stable for preparing deuterated standards . This property distinctions among structurally related compounds highlight the importance of the benzyl substituent in determining reactivity and applications.
Current Research and Future Perspectives
Recent Studies
Current research involving N-Benzylglycine hydrochloride spans several domains:
Peptoid Research
Peptoids containing N-Benzylglycine residues (often referred to as Nphe in peptoid nomenclature) show moderate antibiofilm activity, though research suggests that chiral substitutions can improve potency by enhancing helical stabilization . This finding opens avenues for designing more effective antimicrobial peptoids using N-Benzylglycine as a starting point.
Isotopic Labeling
The relatively slow H/D exchange rate of N-Benzylglycine makes it valuable for preparing deuterated standards for forensic mass spectrometry and other analytical applications requiring stable isotopic labels . This property distinguishes it from other glycine derivatives such as sarcosine, which exhibits faster exchange rates.
Emerging Applications
Emerging applications of N-Benzylglycine hydrochloride include:
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Development of self-assembling nanostructures for drug delivery
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Creation of peptoid-based materials with tunable properties
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Design of peptidomimetics targeting specific disease pathways
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Exploration of novel synthetic methodologies leveraging the reactivity profile of N-Benzylglycine
These applications highlight the continuing relevance of this compound in contemporary chemical and pharmaceutical research.
Future Research Directions
Future research involving N-Benzylglycine hydrochloride may focus on:
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Optimizing synthetic routes for increased efficiency and sustainability
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Exploring the full spectrum of biological activities, particularly in antimicrobial applications
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Developing novel derivatives with enhanced properties for specific therapeutic applications
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Investigating the potential of N-Benzylglycine-containing peptoids as functional materials
These research directions point to the continuing value of N-Benzylglycine hydrochloride as a chemical building block with diverse applications in science and medicine.
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